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Introduction

CRT0066854 is a potent and selective inhibitor of atypical Protein Kinase C (aPKC) isoforms,

specifically PKCι (Protein Kinase C iota) and PKCζ (Protein Kinase C zeta), as well as Rho-

associated coiled-coil containing protein kinase 2 (ROCK-II).[1][2][3] As an ATP-competitive

inhibitor, CRT0066854 functions by displacing a critical Asn-Phe-Asp motif within the

adenosine-binding pocket of these kinases.[4] This document provides detailed protocols for

performing an in vitro kinase assay to evaluate the inhibitory activity of CRT0066854 against its

target kinases.

Target Kinase Inhibition Profile

The inhibitory activity of CRT0066854 has been quantified against several key kinases. The

half-maximal inhibitory concentration (IC50) values are summarized in the table below.
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Kinase Target IC50 (nM)

Full-length PKCι 132[1][2][3]

PKCι (kinase domain) 86[4]

Full-length PKCζ 639[1][2][3]

PKCζ (kinase domain) 450[4]

ROCK-II 620[1][2]

Signaling Pathway

Atypical PKC isoforms are crucial regulators of cell polarity, and their activity is linked to the

phosphorylation of substrates such as Lethal giant larvae 2 (LLGL2).[3][4] Inhibition of aPKC by

CRT0066854 has been shown to decrease the phosphorylation of LLGL2.[4][5] The simplified

signaling pathway is depicted below.
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Caption: Simplified signaling pathway of aPKC-mediated phosphorylation and its inhibition by

CRT0066854.

Experimental Protocols
This section details a protocol for an in vitro kinase assay to determine the potency of

CRT0066854. A non-radioactive, luminescence-based ADP-Glo™ Kinase Assay is described

here, as it offers a robust and high-throughput compatible method.

Materials and Reagents

Kinases: Recombinant full-length human PKCι, PKCζ, or ROCK-II.
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Substrates:

For PKCι and PKCζ: CREBtide (KRREILSRRPSYR).[6][7]

For ROCK-II: MYPT1 or Long S6 substrate peptide

(KEAKEKRQEQIAKRRRLSSLRASTSKSGGSQK).[8]

Inhibitor: CRT0066854.

Assay Platform: ADP-Glo™ Kinase Assay Kit (or similar luminescence-based kinase assay

kit).

ATP: Adenosine 5'-triphosphate.

Kinase Buffer (Example for aPKC/ROCK-II): 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1

mg/mL BSA, 50 µM DTT.[9]

Multiwell Plates: White, opaque 384-well plates suitable for luminescence readings.

Plate Reader: Luminometer.

Experimental Workflow

The overall workflow for the in vitro kinase assay is illustrated below.
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Caption: Workflow for the CRT0066854 in vitro kinase assay using the ADP-Glo™ system.
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Detailed Protocol

Preparation of Reagents:

Prepare a stock solution of CRT0066854 in DMSO. Create a serial dilution of the inhibitor

in kinase buffer.

Dilute the recombinant kinase (PKCι, PKCζ, or ROCK-II) to the desired concentration in

kinase buffer. The optimal concentration should be determined empirically.

Prepare a substrate/ATP mixture in kinase buffer. The final ATP concentration is typically

at or near the Km for the specific kinase.

Kinase Reaction:

Add 1 µL of the diluted CRT0066854 or DMSO (vehicle control) to the wells of a 384-well

plate.

Add 2 µL of the diluted kinase solution to each well.

Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to

the kinase.

Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.

Incubate the reaction at room temperature for a predetermined time (e.g., 60 minutes).

The reaction time should be optimized to ensure linearity.

Luminescence Detection:

Following the kinase reaction incubation, add 5 µL of ADP-Glo™ Reagent to each well to

stop the kinase reaction and deplete the remaining ATP.

Incubate the plate for 40 minutes at room temperature.

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate

a luminescent signal.
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Incubate the plate for 30 minutes at room temperature.

Measure the luminescence using a plate reader.

Data Analysis

The luminescent signal is directly proportional to the amount of ADP produced and thus to the

kinase activity. The percentage of inhibition can be calculated for each concentration of

CRT0066854. The IC50 value, the concentration of inhibitor that reduces enzyme activity by

50%, can then be determined by fitting the data to a dose-response curve.

Alternative Protocol: Radioactive Kinase Assay

For a more traditional approach, a radioactive kinase assay using [γ-³²P]ATP can be performed.

Materials and Reagents

Kinases and Substrates: As listed above.

[γ-³²P]ATP: Radiolabeled ATP.

Kinase Buffer: As described above.

Stop Solution: Phosphoric acid (e.g., 0.75%).

Separation Medium: P81 phosphocellulose paper or similar.

Scintillation Counter.

Brief Protocol

Set up the kinase reaction as described above, but use a mixture of non-radiolabeled ATP

and [γ-³²P]ATP.

Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose

paper.
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Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

Measure the incorporated radioactivity on the P81 paper using a scintillation counter.

Calculate kinase activity based on the amount of incorporated ³²P and determine the

inhibitory effect of CRT0066854.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [promega.com]

2. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput
Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid
Kinase - PMC [pmc.ncbi.nlm.nih.gov]

3. revvity.com [revvity.com]

4. Assay of protein kinases using radiolabeled ATP: a protocol | MRC PPU [ppu.mrc.ac.uk]

5. Radioactive in vitro kinase assay [bio-protocol.org]

6. PKC zeta Kinase Enzyme System [promega.com]

7. PKC iota Kinase Enzyme System [promega.kr]

8. ROCK2 [2-543] | International Centre for Kinase Profiling [kinase-screen.mrc.ac.uk]

9. promega.com [promega.com]

To cite this document: BenchChem. [Application Notes and Protocols: CRT0066854 In Vitro
Kinase Assay]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3027924#crt0066854-in-vitro-kinase-assay-protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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